

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Desfuroylceftiofur

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Compound of Interest		
Compound Name:	Desfuroylceftiofur	
Cat. No.:	B194016	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Its primary metabolite, **Desfuroylceftiofur**, is often the target analyte for residue analysis in various biological matrices. Due to the complexity of these matrices, a robust sample cleanup method is essential to ensure accurate and reliable quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction (SPE) is a widely adopted technique for the effective cleanup of **Desfuroylceftiofur** and its derivatives.

These application notes provide detailed protocols for the SPE cleanup of **Desfuroylceftiofur** from various biological samples. The protocols often involve a derivatization step to form the more stable **Desfuroylceftiofur** Acetamide (DCA) prior to SPE.

Experimental Protocols

Protocol 1: SPE Cleanup of Desfuroylceftiofur Acetamide (DCA) from Animal Tissues (Kidney, Liver, Muscle)

This protocol is adapted from methods for the analysis of ceftiofur residues in animal tissues.[1] [2]



- 1. Sample Homogenization and Extraction:
- Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of phosphate buffer. For liver and muscle tissues, a subsequent extraction with acetonitrile and hexane may be employed to remove fats and proteins.[1][2]
- 2. Derivatization to **Desfuroylceftiofur** Acetamide (DCA):
- To measure total ceftiofur residues, a hydrolysis step is performed to convert all related metabolites to **Desfuroylceftiofur**.[3][4] This is achieved by adding a solution of dithioerythritol (DTE) and incubating the mixture.[5]
- Following hydrolysis, iodoacetamide is added to the sample to derivatize the unstable
 Desfuroylceftiofur to the stable Desfuroylceftiofur Acetamide (DCA).[3][4][5][6]
- 3. Solid-Phase Extraction (SPE) Cleanup:
- SPE Cartridge: C18 or Oasis HLB (hydrophilic-lipophilic balanced) cartridges are commonly used.[4][6][7]
- Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Loading: Acidify the sample extract before loading it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[5]
- Washing:
 - Wash the cartridge with 5 mL of a phosphate solution to remove polar interferences.
 - A second wash with 3 mL of 0.01 N sodium hydroxide can further aid in removing interfering substances.[5]
- Elution: Elute the DCA from the cartridge with an appropriate volume of a suitable organic solvent, such as methanol or acetonitrile.
- 4. Final Preparation:



 The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE Cleanup of Desfuroylceftiofur Acetamide (DCA) from Porcine Feces

This protocol is based on a validated method for determining ceftiofur residues in porcine feces.[7]

- 1. Sample Preparation and Extraction:
- Weigh 0.5 g of feces into a centrifuge tube.
- To prevent degradation of β -lactam rings, 500 μ L of an 8 μ g/mL tazobactam solution can be added.[7]
- Add 1.5 mL of a 1% (v/v) formic acid in acetonitrile-water (50:50, v/v) solution for extraction.
 [7]
- 2. Derivatization:
- For the determination of total ceftiofur metabolites, a hydrolysis step with dithioerythritol (DTE) is performed to yield **Desfuroylceftiofur**.[7]
- An excess of iodoacetamide solution (e.g., 3.2 mL per 0.5 g of feces) is then added to derivatize **Desfuroylceftiofur** to DCA.[7]
- 3. Solid-Phase Extraction (SPE) Cleanup:
- SPE Cartridge: Oasis PRiME HLB columns (60 mg, 3 mL) have shown good results for this matrix.[7]
- Conditioning: Condition the cartridge with methanol followed by water.
- Loading: Load the supernatant from the centrifuged sample extract onto the SPE cartridge.
- Washing: Wash the cartridge with a suitable aqueous solution to remove matrix components.



- Elution: Elute the DCA with an organic solvent.
- 4. Final Preparation:
- The eluate is filtered through a PVDF syringe filter prior to LC-MS/MS analysis.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of **Desfuroylceftiofur** and its derivatives.



Analyte	Matrix	SPE Sorbent	Recovery (%)	LOD (Limit of Detection)	LOQ (Limit of Quantific ation)	Referenc e
Desfuroylc eftiofur Cysteine Disulfide (DCCD)	Bovine Kidney	Not Specified	97 - 107	Not Reported	Not Reported	[1][2]
Desfuroylc eftiofur Cysteine Disulfide (DCCD)	Bovine Liver	Not Specified	97 - 107	Not Reported	Not Reported	[1][2]
Desfuroylc eftiofur Cysteine Disulfide (DCCD)	Bovine Muscle	Not Specified	97 - 107	Not Reported	Not Reported	[1][2]
Ceftiofur (as DCA)	Eel	Oasis HLB	80.6 - 105	Not Reported	0.002 mg/kg	[4]
Ceftiofur (as DCA)	Flatfish	Oasis HLB	80.6 - 105	Not Reported	0.002 mg/kg	[4]
Ceftiofur (as DCA)	Shrimp	Oasis HLB	80.6 - 105	Not Reported	0.002 mg/kg	[4]
Ceftiofur	Bovine Milk	Silica- anchored Ionic Liquid	73.4 - 111.3	0.1 μg/L	0.7 μg/L	[8]

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of **Desfuroylceftiofur**.





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Caption: SPE workflow for **Desfuroylceftiofur** cleanup in animal tissues.



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Caption: SPE workflow for **Desfuroylceftiofur** cleanup in porcine feces.

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